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Compound of Interest

Compound Name: Biotin sodium

Cat. No.: B1264966

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, or Vitamin B7, is a water-soluble vitamin that plays a crucial role as a coenzyme in
various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid
metabolism. Its sodium salt, biotin sodium, offers enhanced solubility in aqueous solutions,
making it a valuable compound in pharmaceutical formulations and biochemical assays. A
thorough understanding of its structural and chemical properties through spectroscopic
analysis is paramount for quality control, formulation development, and research applications.
This guide provides a detailed overview of the core spectroscopic techniques used to
characterize biotin sodium compounds.

Physicochemical Properties of Biotin Sodium

Biotin sodium is the salt formed from the deprotonation of the carboxylic acid group of biotin.
This modification significantly increases its water solubility compared to its acidic form.
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Property Value
Molecular Formula C10H15N2NaOsS
Molecular Weight 266.29 g/mol [1][2]

sodium;5-[(3aS,4S,6aR)-2-ox0-1,3,3a,4,6,6a-
IUPAC Name hexahydrothieno[3,4-d]imidazol-4-
yl]pentanoate[2]

Solubility Highly soluble in water[3]

Spectroscopic Characterization

The spectroscopic profile of biotin sodium is largely similar to that of biotin, with key
differences arising from the conversion of the carboxylic acid to a carboxylate salt.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The transition from biotin to biotin sodium is most evident in the infrared spectrum
through changes in the bands associated with the carboxylic acid group.

Key Spectral Features:

The spectrum of biotin sodium is characterized by the disappearance of the broad O-H
stretching band of the carboxylic acid (typically found between 2500-3300 cm~1) and the C=0
stretching band of the acid (around 1700-1720 cm~1).[4] In their place, two new distinct bands
appear, corresponding to the asymmetric and symmetric stretching vibrations of the
carboxylate anion (COO™).
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o ) Biotin Sodium
Biotin (Carboxylic

. . (Carboxylate) . .
Functional Group Acid) Wavenumber Vibrational Mode
Wavenumber
(cm™)
(cm™)
O-H (Carboxylic Acid) ~2500-3300 (broad) Absent Stretching
C=0 (Carboxylic Acid) ~1710-1760 Absent Stretching
COO~ (Carboxylate) Absent ~1550-1650 Asymmetric Stretching
COO~ (Carboxylate) Absent ~1400-1440 Symmetric Stretching
N-H (Ureido Ring) ~3300-3500 ~3300-3500 Stretching
C-H (Aliphatic) ~2800-3000 ~2800-3000 Stretching

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

o Sample Preparation: A small amount of the solid biotin sodium sample is placed directly on
the ATR crystal.

o Data Acquisition: The spectrum is recorded over a range of 4000-400 cm™1,

e Background Correction: A background spectrum of the clean ATR crystal is recorded and
subtracted from the sample spectrum to remove contributions from atmospheric CO2z and
water vapor.

o Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of
the carboxylate and other functional groups.
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FT-IR Spectroscopy Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic
nuclei, such as hydrogen (*H) and carbon (*3C).

1H NMR Spectroscopy:

The most significant difference in the *H NMR spectrum of biotin sodium compared to biotin is
the absence of the acidic proton signal from the carboxylic acid group, which typically appears
as a broad singlet far downfield (around 12 ppm). The chemical shifts of the protons on the
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carbon atoms adjacent to the carboxylate group (a and 3 protons) may experience a slight
upfield shift due to the change in the electronic environment.

N Biotin Sodium (in
Biotin (in CDCI3)

Proton ] ] D20) Expected o

) Chemical Shift ] ] Multiplicity
Environment Chemical Shift

(ppm)
(ppm)

-COOH ~12.0 Absent singlet
0-CH:z ~2.2-2.4 ~2.1-2.3 triplet
3-CH:z ~1.6-1.8 ~1.5-1.7 multiplet

] ) ~4.5-6.0 (may ]
Ureido Ring N-H ~5.0-6.5 singlet

exchange with D20)

Thiophene Ring )
~2.7-4.5 ~2.6-4.4 multiplet
Protons

13C NMR Spectroscopy:

In the 13C NMR spectrum, the carbon of the carboxylate group in biotin sodium will resonate
at a slightly different chemical shift compared to the carboxylic acid carbon in biotin. Generally,
the carboxylate carbon is expected to be slightly more shielded (appear at a lower ppm value).

. Biotin Chemical Shift Biotin Sodium Expected
Carbon Environment ] ]
(ppm) Chemical Shift (ppm)
-COO~/COOH ~175-185 ~178-188
Ureido Ring C=0 ~163 ~163
Aliphatic & Ring Carbons ~25-62 ~25-62

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of biotin sodium in a suitable
deuterated solvent (e.g., D20) in an NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and
shimmed to optimize the magnetic field homogeneity.

Data Acquisition: A standard *H NMR pulse sequence is used to acquire the spectrum.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected.

Data Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to
confirm the structure.

Sample Preparation

Dissolve Biotin Sodium in D20

Data Acguisition

Tune and Shim Spectrometer
Acquire Free Induction Decay (FID)

Data Process|ng & Analysis

Fourier Transform

l

Phase and Baseline Correction

l

Analyze Chemical Shifts and Integration
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NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. For biotin sodium, the analysis can provide the mass of the intact salt or its
constituent ions.

Expected lons:

In negative ion mode, the spectrum will be dominated by the biotinate anion. In positive ion
mode, sodium adducts of the biotin molecule may be observed. The presence of high salt
concentrations can sometimes lead to ion suppression or the formation of salt clusters.

lon Expected m/z lonization Mode
[Biotin-H]~ 243.08 Negative
[Biotin+Na]* 267.07 Positive
[Biotin Sodium+Na]* 289.05 Positive

Experimental Protocol: Electrospray lonization (ESI)-MS

o Sample Preparation: Prepare a dilute solution of biotin sodium in a suitable solvent,
typically a mixture of water and methanol or acetonitrile.

« Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant
flow rate.

« lonization: A high voltage is applied to the infusion capillary, causing the sample to form a
fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-
phase ions.

e Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight),
where they are separated based on their mass-to-charge ratio (m/z).
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o Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Visible (UV-Vis) Spectroscopy

Biotin and its sodium salt do not possess strong chromophores that absorb light in the near-UVvV
and visible regions. The primary absorption is typically observed at lower wavelengths (around
200-215 nm), corresponding to n - 1t* transitions of the carbonyl groups. The conversion of the
carboxylic acid to a carboxylate is not expected to significantly alter the UV-Vis spectrum.
Therefore, UV-Vis spectroscopy is not a primary method for structural elucidation of biotin
sodium but can be used for quantification through indirect methods, such as in kinetic assays
where biotin catalyzes a color-changing reaction.

Experimental Protocol: UV-Vis for Indirect Quantification

e Reaction Setup: A reaction mixture is prepared where biotin sodium catalyzes a reaction
that produces a change in absorbance at a specific wavelength (e.g., the reaction between
sodium azide and tri-iodide).

o Standard Curve: A series of solutions with known concentrations of biotin sodium are
prepared and their reaction rates are measured by monitoring the change in absorbance
over time. A standard curve of concentration versus absorbance change is plotted.

o Sample Analysis: The unknown sample containing biotin sodium is subjected to the same
reaction, and its absorbance change is measured.

e Quantification: The concentration of biotin sodium in the unknown sample is determined by
interpolating its absorbance change on the standard curve.

Signaling Pathways and Logical Relationships

Biotin itself does not have a direct signaling pathway in the way that hormones or
neurotransmitters do. Its primary role is as a covalently bound coenzyme for carboxylase
enzymes. However, we can visualize the logical relationship in its biochemical function.
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Biochemical Role of Biotin as a Coenzyme.

Conclusion

The spectroscopic analysis of biotin sodium relies on a suite of complementary techniques.
FT-IR is highly effective for confirming the presence of the carboxylate group, while NMR
provides detailed structural information and confirms the absence of the acidic proton. Mass
spectrometry is essential for determining the molecular weight and confirming the ionic
composition. Although UV-Vis spectroscopy is not a primary tool for structural analysis, it is
valuable for quantitative measurements. The detailed protocols and data presented in this
guide offer a comprehensive framework for the characterization of biotin sodium compounds
in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Biotin sodium | Benchchem [benchchem.com]

2. biotin sodium salt | CIO0H15N2NaO3S | CID 24892859 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 3. Biotin | CLOH16N203S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 4.20.8 Spectroscopy of Carboxylic Acids and Nitriles — Organic Chemistry: A Tenth Edition —
OpenStax adaptation 1 [ncstate.pressbooks.pub]

» To cite this document: BenchChem. [Spectroscopic Analysis of Biotin Sodium Compounds:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1264966#spectroscopic-analysis-of-biotin-sodium-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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